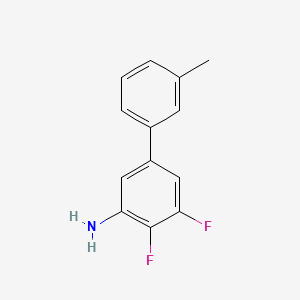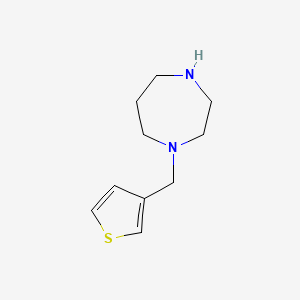
1-(Thiophen-3-ylmethyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Thiophen-3-ylmethyl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with a thiophen-3-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-ylmethyl)-1,4-diazepane typically involves the reaction of thiophen-3-ylmethyl halides with 1,4-diazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(Thiophen-3-ylmethyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazepane ring or the thiophene substituent.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the diazepane nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced diazepane derivatives or thiophene hydrogenation products.
Substitution: Various substituted thiophene or diazepane derivatives.
科学研究应用
1-(Thiophen-3-ylmethyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(Thiophen-3-ylmethyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the diazepane ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid or thiophene-3-carboxaldehyde.
Diazepane derivatives: Compounds like 1,4-diazepane-2,5-dione or 1,4-diazepane-3,6-dione.
Uniqueness
1-(Thiophen-3-ylmethyl)-1,4-diazepane is unique due to the combination of the thiophene ring and the diazepane ring, which imparts distinct electronic and steric properties
属性
分子式 |
C10H16N2S |
|---|---|
分子量 |
196.31 g/mol |
IUPAC 名称 |
1-(thiophen-3-ylmethyl)-1,4-diazepane |
InChI |
InChI=1S/C10H16N2S/c1-3-11-4-6-12(5-1)8-10-2-7-13-9-10/h2,7,9,11H,1,3-6,8H2 |
InChI 键 |
ASRHMRQOZWMJGW-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCN(C1)CC2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


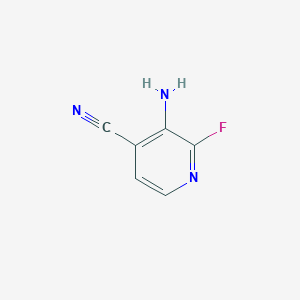
![2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13621794.png)

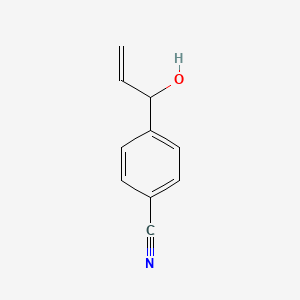
![3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane](/img/structure/B13621806.png)

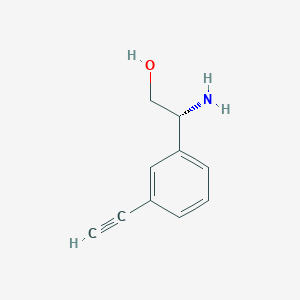
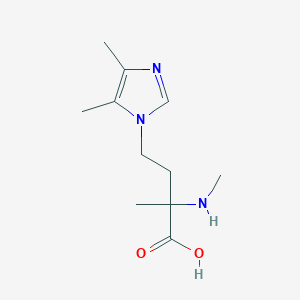
![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)



![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
